N-アダマンタン-1-イル-2-クロロアセトアミド

概要

説明

N-(1-Adamantyl)-2-chloroacetamide is a useful research compound. Its molecular formula is C12H18ClNO and its molecular weight is 227.73 g/mol. The purity is usually 95%.

BenchChem offers high-quality N-(1-Adamantyl)-2-chloroacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-Adamantyl)-2-chloroacetamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗ウイルス薬合成

N-アダマンタン-1-イル-2-クロロアセトアミド: は、トロマンタジンなどの抗ウイルス薬の合成における前駆体です 。アダマンタンコアは薬効にとって重要であり、この化合物は、さまざまなウイルス感染症に対抗できる抗ウイルス薬を作成するための信頼できる出発点となります。

細胞周期停止研究

がん研究、特にHepG2肝がん細胞の研究において、N-アダマンタン-1-イル-2-クロロアセトアミド誘導体は、有意な細胞周期停止を引き起こすことが示されています 。これは、がんの進行を理解し、標的療法を開発するために重要です。

化学変換

この化合物は、さまざまな化学変換における重要な中間体として役立ちます。 例えば、窒素含有求核剤と反応させて、潜在的な生物活性を有する新しいケージアミノアミドを作成できます 。これらの変換は、薬理学的特性を持つ新しい化合物を開発するために不可欠です。

プロテオミクス研究

プロテオミクス研究は、タンパク質とその機能の研究を扱うものであり、N-アダマンタン-1-イル-2-クロロアセトアミドを使用することによって恩恵を受けることができます。 これは、タンパク質相互作用と疾患メカニズムを理解するために重要な、プロテアーゼ阻害剤の合成に使用できます .

作用機序

Target of Action

It is synthesized as part of a study into potential anti-tuberculosis agents , suggesting that its targets may be related to the biological pathways involved in tuberculosis.

Mode of Action

Given its potential use as an anti-tuberculosis agent , it may interact with its targets to inhibit the growth or survival of the tuberculosis bacteria

Biochemical Pathways

As a potential anti-tuberculosis agent , it may affect pathways related to the life cycle of the tuberculosis bacteria, including those involved in bacterial replication, metabolism, or survival. The downstream effects of these pathway alterations would likely contribute to the compound’s potential anti-tuberculosis activity.

Result of Action

Given its potential use as an anti-tuberculosis agent , it may induce changes that inhibit the growth or survival of the tuberculosis bacteria at the molecular and cellular levels.

生物活性

N-(1-Adamantyl)-2-chloroacetamide is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological properties, synthesis, and implications for drug development.

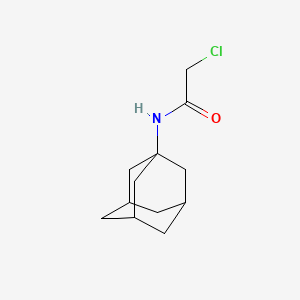

Chemical Structure and Properties

N-(1-Adamantyl)-2-chloroacetamide, with the molecular formula , combines an adamantane moiety with a chloroacetamide functional group. The adamantane structure is known for its three-dimensional conformation, which can enhance the compound's interaction with biological targets. The chloroacetamide group increases the electrophilicity of the molecule, potentially contributing to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 227.73 g/mol |

| Melting Point | 123.4 °C |

| Chemical Structure | Chemical Structure |

Synthesis

The synthesis of N-(1-Adamantyl)-2-chloroacetamide typically involves the reaction of adamantane with chloroacetyl chloride under controlled conditions. This method provides a pathway to produce this compound in a laboratory setting, allowing for further studies into its biological activities.

Antimicrobial Activity

Research indicates that N-(1-Adamantyl)-2-chloroacetamide exhibits significant antimicrobial properties. Studies have shown that compounds featuring similar chloroacetamide groups can effectively inhibit bacterial growth, particularly against Gram-positive bacteria and pathogenic yeasts. The presence of halogenated substituents on the phenyl ring enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial efficacy .

Antituberculosis Potential

The adamantane core is associated with enhanced pharmacological properties, making N-(1-Adamantyl)-2-chloroacetamide a candidate for antituberculosis activity. Similar compounds have demonstrated effectiveness against Mycobacterium tuberculosis, suggesting that this compound may also possess therapeutic potential in treating tuberculosis .

Antiviral Activity

The compound's structural features are reminiscent of other adamantane derivatives known for their antiviral activities, such as amantadine, which is used to treat influenza. Preliminary studies suggest that N-(1-Adamantyl)-2-chloroacetamide may exhibit antiviral properties, warranting further investigation into its mechanism of action against viral pathogens.

Case Studies and Research Findings

Recent studies have focused on the structure-activity relationships (SAR) of chloroacetamides, including N-(1-Adamantyl)-2-chloroacetamide. These investigations reveal that variations in substituents significantly influence biological activity:

- Study on Chloroacetamides : A screening of various N-substituted phenyl-2-chloroacetamides highlighted that specific substitutions could enhance antimicrobial effectiveness against different bacterial strains .

- Antituberculosis Screening : A study indicated that compounds similar to N-(1-Adamantyl)-2-chloroacetamide showed promising results in inhibiting the growth of Mycobacterium tuberculosis in vitro, suggesting potential for further development as antituberculosis agents .

特性

IUPAC Name |

N-(1-adamantyl)-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClNO/c13-7-11(15)14-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJRVXDKETNCCKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20205414 | |

| Record name | Acetamide, N-(1-adamantyl)-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5689-59-8 | |

| Record name | N-1-Adamantyl-2-chloroacetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5689-59-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(1-adamantyl)-2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005689598 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, N-(1-adamantyl)-2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20205414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What structural features of N-(adamantan-1-yl)-2-chloroacetamide are notable from the crystallographic analysis?

A1: The crystal structure of N-(adamantan-1-yl)-2-chloroacetamide reveals shorter than typical carbon-carbon bond lengths within the adamantane cage, ranging from 1.5293 (18) to 1.5366 (15) Å []. Additionally, the structure exhibits intermolecular hydrogen bonding between the nitrogen-bound hydrogen atom (N—H) and the oxygen atom (O) of the carbonyl group. This hydrogen bonding pattern forms an infinite chain along the a-axis of the crystal lattice [].

Q2: Beyond N-(adamantan-1-yl)-2-chloroacetamide, what broader research area are these studies related to?

A2: These studies contribute to the field of N-adamantylated amide synthesis and their potential applications []. The investigation of N-(adamantan-1-yl)-2-chloroacetamide, specifically for antituberculosis activity, highlights the exploration of novel compounds within this chemical class for medicinal chemistry purposes. Further research on N-adamantylated amides could uncover additional biological activities and potential therapeutic uses.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。